molecular formula C23H19NO5 B14191001 3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid CAS No. 918153-16-9

3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid

Cat. No.: B14191001
CAS No.: 918153-16-9
M. Wt: 389.4 g/mol
InChI Key: FEEFVJVGNHLSFE-UHFFFAOYSA-N
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Description

3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid is an organic compound with the molecular formula C23H19NO5 It is a derivative of benzoic acid and features a complex structure with both benzoyloxy and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid typically involves a multi-step process. One common method includes the condensation of 4-(benzoyloxy)-3-ethoxybenzaldehyde with 3-aminobenzoic acid under acidic or basic conditions to form the desired product. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted benzoic acids

Scientific Research Applications

3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzoic acid
  • 3-Ethoxy-4-hydroxybenzaldehyde
  • Benzoyloxybenzoic acid

Uniqueness

3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918153-16-9

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

3-[(4-benzoyloxy-3-ethoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C23H19NO5/c1-2-28-21-13-16(15-24-19-10-6-9-18(14-19)22(25)26)11-12-20(21)29-23(27)17-7-4-3-5-8-17/h3-15H,2H2,1H3,(H,25,26)

InChI Key

FEEFVJVGNHLSFE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NC2=CC=CC(=C2)C(=O)O)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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